2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13410228
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15Cl2NO |
|---|---|
| Molecular Weight | 260.16 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(2,6-dichlorophenyl)methyl]amino]ethanol |
| Standard InChI | InChI=1S/C12H15Cl2NO/c13-11-2-1-3-12(14)10(11)8-15(6-7-16)9-4-5-9/h1-3,9,16H,4-8H2 |
| Standard InChI Key | SZEDNJXHYSQYBL-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | C1CC1N(CCO)CC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity
1.1 IUPAC Name
The IUPAC name for the compound is 2-[Cyclopropyl-(2,6-dichlorobenzyl)-amino]-ethanol. This name reflects the structural components of the molecule, which include a cyclopropyl group, a dichlorobenzyl moiety, and an ethanol functional group.
1.2 Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 264.16 g/mol
1.3 Structural Features
The compound consists of:
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A cyclopropyl group attached to an amine functional group.
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A benzyl group substituted with two chlorine atoms at the 2nd and 6th positions.
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An ethanol chain linked to the amino group.
Synthesis Pathways
The synthesis of 2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol typically involves multi-step organic reactions. Below is a generalized pathway:
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Preparation of Dichlorobenzylamine Intermediate:
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React 2,6-dichlorobenzyl chloride with an amine source (e.g., ammonia or primary amines) under basic conditions to form dichlorobenzylamine.
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Cyclopropyl Substitution:
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Introduce the cyclopropyl group by reacting dichlorobenzylamine with cyclopropanecarboxylic acid or its derivatives.
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Ethanol Functionalization:
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React the intermediate with ethylene oxide or ethylene glycol derivatives to introduce the ethanol chain.
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Purification and Characterization:
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Use chromatography techniques for purification.
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Characterize using NMR, IR spectroscopy, and mass spectrometry.
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Potential Applications
Although specific applications for this compound are not explicitly documented in available literature, its structural features suggest potential uses in pharmaceuticals and agrochemicals:
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Pharmaceuticals: The presence of halogenated aromatic rings and ethanol groups suggests possible activity as an antimicrobial or antifungal agent.
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Agrochemicals: Similar compounds have been explored as herbicides or insecticides due to their ability to disrupt biological pathways in pests.
Analytical Data
Analytical characterization techniques provide insights into the compound's structure and purity:
| Technique | Key Findings |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure through chemical shifts of protons and carbons |
| Infrared Spectroscopy (IR) | Identifies functional groups such as hydroxyl (-OH) and amine (-NH) |
| Mass Spectrometry (MS) | Provides molecular ion peak corresponding to |
Safety and Handling
Given the presence of halogens (chlorine atoms), this compound may pose risks such as skin irritation or environmental toxicity if improperly handled. Standard safety precautions should include:
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Use of gloves and goggles.
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Proper ventilation during synthesis.
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Disposal in compliance with hazardous waste regulations.
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